molecular formula C12H11NO3 B2886504 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 63136-16-3

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B2886504
CAS RN: 63136-16-3
M. Wt: 217.224
InChI Key: HYXADUGUMNZZHQ-UHFFFAOYSA-N
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Description

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 .


Molecular Structure Analysis

The molecular structure of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid can be represented by the SMILES string O=C(O)C1=C(O)C2=CC=CC(CC)=C2N=C1 . The molecular weight of the compound is 217.22 .


Physical And Chemical Properties Analysis

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a solid compound . Its empirical formula is C12H11NO3 and it has a molecular weight of 217.22 .

Scientific Research Applications

Photolabile Protecting Groups

A study introduces a photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, which demonstrates greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes it particularly useful for in vivo applications, highlighting its potential in biological research for the controlled release of biological messengers or drugs upon light activation (Fedoryak & Dore, 2002).

Organic Synthesis

Research has developed methods for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives, employing 8-aminoquinoline as an auxiliary. This process facilitates the selective functionalization of primary and secondary sp³ C-H bonds, indicating the utility of 8-ethyl-4-hydroxyquinoline-3-carboxylic acid derivatives in complex organic synthesis and drug development (Shabashov & Daugulis, 2010).

Antibacterial Activity

A series of studies have synthesized derivatives of hydroxyquinoline, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications of the 8-ethyl-4-hydroxyquinoline-3-carboxylic acid structure can lead to potent antibacterial agents, with specific derivatives showing promise in overcoming bacterial resistance (Koga et al., 1980).

Metal Complexation and Supramolecular Chemistry

Research into the complexation of 8-hydroxyquinoline derivatives with metals has unveiled their potential in creating robust lamellar structures and extended networks. These materials are of interest for applications in molecular sensing, photonics, and as frameworks for catalysis due to their unique structural and electronic properties (Wang et al., 2006).

Synthesis of Novel Compounds

A study reports the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids, a modification of the hydroxyquinoline structure, illustrating the broad utility of these compounds in organic chemistry for the development of new molecules with potential biological or catalytic applications (Maklakova et al., 2019).

properties

IUPAC Name

8-ethyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-10(7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXADUGUMNZZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

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